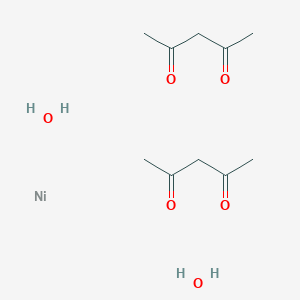
Nickel(II) acetylacetonate X H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) acetylacetonate X H2O, also known as bis(acetylacetonato)nickel(II), is a coordination complex with the formula [Ni(acac)2]·xH2O, where acac stands for the acetylacetonate anion (C5H7O2−). This compound is typically a blue-green crystalline solid that is soluble in water and various organic solvents. It is widely used in catalysis, materials synthesis, and organic chemistry due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) acetylacetonate can be synthesized by reacting nickel chloride hexahydrate or nickel hydroxide with acetylacetone. The reaction typically involves the following steps:
- Dissolve nickel chloride hexahydrate or nickel hydroxide in water.
- Add acetylacetone to the solution.
- Adjust the pH of the solution to facilitate the formation of the complex.
- Crystallize the product by cooling the solution .
Industrial Production Methods: Industrial production of nickel(II) acetylacetonate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other chelating agents or ligands
Major Products:
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: Nickel complexes with different ligands
Scientific Research Applications
Nickel(II) acetylacetonate has a wide range of applications in scientific research:
Mechanism of Action
Nickel(II) acetylacetonate can be compared with other metal acetylacetonates, such as:
- Cobalt(II) acetylacetonate
- Iron(III) acetylacetonate
- Copper(II) acetylacetonate
Uniqueness: Nickel(II) acetylacetonate is unique due to its specific coordination geometry and reactivity. It forms stable complexes with a wide range of ligands and exhibits distinct magnetic properties compared to other metal acetylacetonates .
Comparison with Similar Compounds
- Cobalt(II) acetylacetonate: Used in similar catalytic applications but has different magnetic properties.
- Iron(III) acetylacetonate: Commonly used in oxidation reactions.
- Copper(II) acetylacetonate: Known for its use in organic synthesis and catalysis .
Properties
IUPAC Name |
nickel;pentane-2,4-dione;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H2,1-2H3;;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNKICBWKSHTDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.O.O.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NiO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330778 |
Source


|
| Record name | Nickel,4-pentanedionato)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14024-81-8 |
Source


|
| Record name | Nickel,4-pentanedionato)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














